
Bisdémethoxycurcumine
Vue d'ensemble
Description
La bisdéméthoxycurcumine est l'un des trois principaux curcuminoïdes présents dans le curcuma (Curcuma longa), avec la curcumine et la déméthoxycurcumine . Elle est connue pour ses puissantes propriétés antioxydantes, anti-inflammatoires et antimutagènes . La bisdéméthoxycurcumine est utilisée comme pigment et nutraceutique, et il a été démontré qu'elle était plus résistante à la dégradation alcaline que les autres curcuminoïdes .
Applications De Recherche Scientifique
Bisdemethoxycurcumin (BDMC), a compound derived from turmeric, is garnering attention for its potential therapeutic applications, particularly in cancer treatment and neuroprotection . Studies suggest that BDMC possesses anti-tumor, anti-inflammatory, and antioxidant properties .
Scientific Research Applications
- Prostate Cancer: BDMC has been shown to enhance the efficacy of docetaxel (DTX), a standard chemotherapy drug for androgen-independent prostate cancer, by inhibiting cell proliferation and inducing apoptosis in prostate cancer cells . In vitro studies using PC3 and LNCaP cells, combined treatment with BDMC (10 µM) and DTX (10 nM) inhibited cell growth and induced apoptosis more effectively than either treatment alone . This combination also led to G2/M arrest, reduced Bcl-2, cyclin B1, and CDK1 expression, and increased Bax, cleaved caspase-9, cleaved caspase-3, and cleaved PARP . In vivo evaluations in murine models further confirmed the superior anticancer efficacy of BDMC and DTX compared to DTX alone .
- Ovarian Cancer: BDMC has demonstrated anti-metastasis activity in ovarian cancer by inhibiting cell adhesion, migration, and invasion of SKOV-3 cells . It also reduces the generation of cellular superoxide and inhibits the phosphorylation levels of NF-κB p65 and IκB-α, which are involved in cancer metastasis .
- Alzheimer's Disease: BDMC exhibits neuroprotective effects against Alzheimer's disease by improving cognitive function, adjusting oxidative stress, increasing the number of neurons, and decreasing Aβ deposition in APP/PS mice . It also increases the level of SIRT1 expression, a protein associated with longevity and stress resistance .
- Cerebral Amyloid Angiopathy (CAA): BDMC has shown therapeutic effects in a mouse model of CAA by alleviating Aβ burden and cerebral microbleeding, as well as enhancing learning and memory capabilities . It may also inhibit neuroinflammatory responses by reducing the expression of cGAS/STING signaling pathway proteins and suppressing necroptosis .
- Antimicrobial Applications: Nano bis-demethoxy curcumin analog (NBDMCA) has demonstrated the ability to inhibit Gram-positive and Gram-negative microorganisms . Applications of BDMCA based on these findings may lead to valuable discoveries in various fields such as medical devices and antimicrobial systems .
Preclinical Evidence
Mécanisme D'action
Target of Action
Bisdemethoxycurcumin (BDMC) is a curcumin analog that has been found to interact with several molecular targets. The primary targets of BDMC include SRC, EGFR, AKT1, and PIK3R1 . These proteins play crucial roles in cellular signaling pathways, regulating processes such as cell proliferation, survival, and inflammation .
Mode of Action
BDMC interacts with its targets to modulate their activity. For instance, it has been shown to inhibit the transcription of the mecA gene and the level of penicillin-binding protein 2a (PBP2a) in Methicillin-Resistant Staphylococcus aureus (MRSA), enhancing the effectiveness of conventional antibiotics . This suggests that BDMC may act as a potential natural modulator of antibiotics .
Biochemical Pathways
BDMC affects several biochemical pathways. It has been found to be involved in the PI3K/Akt and MAPK pathways , which are essential for the treatment of ulcerative colitis . BDMC also activates the cAMP/Epac/AMPKα signaling pathway , which has been associated with its protective effect against LPS-induced acute lung injury .
Pharmacokinetics
The pharmacokinetic properties of BDMC have been studied in animal models. After oral administration, BDMC exhibits a mean residency time of 3.43 hours and a maximum plasma concentration of 0.45 μg/ml . These properties suggest that BDMC has a relatively short half-life and is rapidly absorbed and distributed in the body .
Result of Action
BDMC has been shown to have potent anti-inflammatory and anti-bacterial activities. It suppresses LPS-induced lung injury, inflammation, and oxidative stress in vivo and in vitro . Moreover, BDMC has been found to reduce LPS-induced pro-inflammatory cytokines levels in RAW264.7 cells by suppressing PI3K/Akt and MAPK pathways .
Action Environment
The action of BDMC can be influenced by various environmental factors. For instance, the presence of a membrane-permeabilizing agent and an ATPase-inhibiting agent can enhance the antibacterial activity of BDMC . Furthermore, the efficacy and stability of BDMC may be affected by factors such as pH, temperature, and the presence of other bioactive compounds .
Analyse Biochimique
Biochemical Properties
Bisdemethoxycurcumin has been shown to exhibit various biochemical properties. It has been reported to have potent anti-ulcer properties by decreasing acid secretion and inflammation, and providing antioxidant action to protect gastric tissues in ulcer-induced animal models . It also exhibits anti-inflammatory and antioxidant properties responsible for pain relief and joint healing .
Cellular Effects
Bisdemethoxycurcumin has been found to decrease the viability of various cancer cells . It induces apoptosis in cells through activation of Smad 2/3 or repression of Akt signaling pathway . It also reduces lipid droplets in ox-LDL-stimulated VSMCs .
Molecular Mechanism
Bisdemethoxycurcumin exerts its effects at the molecular level through various mechanisms. It has been found to increase the phosphorylation of AMPKα in response to LPS stimulation . It also promotes autophagy by suppressing PDK1/Akt/mTOR signaling pathway .
Temporal Effects in Laboratory Settings
Bisdemethoxycurcumin has been shown to suppress LPS-induced lung injury, inflammation, and oxidative stress in vivo and in vitro . The suppression of NF-κB activity correlated with inhibition of NF-κB reporter activity and with down-regulation of cyclooxygenase-2, cyclin D1, and vascular endothelial growth factor, all regulated by NF-κB .
Dosage Effects in Animal Models
Bisdemethoxycurcumin has been found to alleviate inflammatory responses and lipid accumulation in apoe −/− mice . It also suppressed LPS-induced lung injury, inflammation, and oxidative stress in mice .
Metabolic Pathways
Bisdemethoxycurcumin is involved in various metabolic pathways. It has been found to increase the phosphorylation of AMPKα in response to LPS stimulation . It also promotes autophagy by suppressing PDK1/Akt/mTOR signaling pathway .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La bisdéméthoxycurcumine peut être synthétisée par différentes méthodes. Une voie de synthèse courante implique la condensation de la vanilline avec l'acétylacétone en conditions basiques, suivie d'une cyclisation et d'une déméthylation . Les conditions de réaction comprennent généralement l'utilisation d'une base telle que l'hydroxyde de sodium ou l'hydroxyde de potassium, et la réaction est effectuée à des températures élevées.
Méthodes de production industrielle
La production industrielle de la bisdéméthoxycurcumine implique souvent l'extraction des curcuminoïdes à partir de rhizomes de curcuma, suivie de processus de purification tels que la chromatographie sur colonne ou la chromatographie liquide haute performance . Des techniques d'extraction avancées, notamment l'extraction par fluide supercritique et l'extraction assistée par ultrasons, sont également utilisées pour améliorer le rendement et la pureté .
Analyse Des Réactions Chimiques
Types de réactions
La bisdéméthoxycurcumine subit diverses réactions chimiques, notamment :
Oxydation : La bisdéméthoxycurcumine peut être oxydée pour former des quinones et d'autres produits d'oxydation.
Réduction : La réduction de la bisdéméthoxycurcumine peut conduire à la formation de dérivés dihydro.
Substitution : Elle peut subir des réactions de substitution nucléophile, en particulier au niveau des groupes hydroxyles phénoliques.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des nucléophiles comme les halogénures d'alkyle et les chlorures d'acyle sont utilisés dans les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent diverses quinones, dérivés dihydro et composés phénoliques substitués .
Applications de la recherche scientifique
La bisdéméthoxycurcumine a un large éventail d'applications de recherche scientifique :
Médecine : Elle a des applications thérapeutiques potentielles dans le traitement du cancer, de la maladie d'Alzheimer et d'autres affections inflammatoires
Mécanisme d'action
La bisdéméthoxycurcumine exerce ses effets par le biais de plusieurs mécanismes moléculaires :
Activité antioxydante : Elle piège les espèces réactives de l'oxygène et inhibe la peroxydation lipidique.
Activité anti-inflammatoire : La bisdéméthoxycurcumine module les voies de signalisation inflammatoire, notamment l'inhibition de l'expression du facteur nucléaire kappa B (NF-κB) et de la cyclooxygénase-2 (COX-2)
Activité anticancéreuse : Elle induit l'apoptose dans les cellules cancéreuses en activant les voies de la caspase et en inhibant la signalisation de prolifération cellulaire.
Comparaison Avec Des Composés Similaires
La bisdéméthoxycurcumine est comparée à d'autres curcuminoïdes tels que la curcumine et la déméthoxycurcumine :
Déméthoxycurcumine : La déméthoxycurcumine possède un groupe méthoxy, offrant un équilibre entre stabilité et activité biologique.
Tétrahydrocurcumine : Ce composé est dépourvu de doubles liaisons conjuguées et est moins actif dans la modulation des réponses inflammatoires.
Composés similaires
- Curcumine
- Déméthoxycurcumine
- Tétrahydrocurcumine
- Turmerones
La bisdéméthoxycurcumine se distingue par sa stabilité supérieure et ses activités biologiques uniques, ce qui en fait un composé précieux pour diverses applications scientifiques et industrielles .
Activité Biologique
Bisdemethoxycurcumin (BDMC) is one of the three primary curcuminoids derived from turmeric (Curcuma longa), recognized for its diverse biological activities, particularly in the realms of anti-cancer, anti-inflammatory, and antioxidant effects. This article synthesizes current research findings on BDMC's biological activity, including its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.
Overview of Bisdemethoxycurcumin
BDMC is structurally similar to curcumin but lacks two methoxy groups. This modification influences its biological properties, making it a subject of interest in pharmacological studies. BDMC has been shown to exhibit significant anti-cancer properties across multiple cell lines and animal models.
- Inhibition of Cancer Cell Proliferation : BDMC has demonstrated the ability to inhibit cell proliferation in various cancer types. For instance, in ovarian cancer cell lines (SKOV-3), BDMC significantly reduced cellular proliferation and induced apoptosis through the modulation of key signaling pathways, including the NF-κB pathway .
- Reduction of Oxidative Stress : Research indicates that BDMC can reduce oxidative stress by decreasing the generation of reactive oxygen species (ROS). This effect is crucial as oxidative stress is a contributing factor to cancer progression .
- Anti-Metastatic Properties : In studies focusing on ovarian cancer, BDMC inhibited cell adhesion, migration, and invasion. It achieved this by downregulating matrix metalloproteinases (MMPs) and other proteins associated with metastasis, such as CD147 and ICAM-1 .
- Anti-Inflammatory Effects : BDMC exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines like TNF-α and IL-6, which are often elevated in cancerous conditions .
Case Studies and Experimental Data
A summary of notable studies on BDMC's biological activity is presented below:
Pharmacokinetics and Bioavailability
BDMC's bioavailability is a critical aspect influencing its therapeutic efficacy. Studies have indicated that modifications to enhance oral absorption can significantly improve its pharmacokinetic profile. For example, formulations using nanoparticles have shown increased bioavailability compared to conventional forms of curcumin .
Propriétés
IUPAC Name |
1,7-bis(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-12,20-21H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PREBVFJICNPEKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80865174 | |
Record name | Bis(4-hydroxycinnamoyl)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80865174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24939-16-0 | |
Record name | Bis(4-hydroxycinnamoyl)methane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24939-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(4-hydroxycinnamoyl)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80865174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Bisdemethoxycurcumin exert its anti-inflammatory effects?
A1: Bisdemethoxycurcumin has been shown to attenuate lipopolysaccharide (LPS)-induced intestinal damage in broiler chickens. [] It achieves this by improving intestinal morphology, maintaining intestinal tight junctions, downregulating pro-inflammatory mediators, and restoring cecal microbiota. [] In LPS-treated broilers, Bisdemethoxycurcumin protects the small intestine from mitochondrial dysfunction by activating mitochondrial antioxidant systems and promoting mitochondrial biogenesis. []
Q2: What molecular pathways are involved in Bisdemethoxycurcumin's anticancer activity?
A2: Bisdemethoxycurcumin's anticancer activity is linked to the inhibition of the Wnt signaling pathway. [] It achieves this by directly suppressing DNA methyltransferase-1 (DNMT1) activity, leading to the demethylation and re-expression of the Wnt inhibitory factor-1 (WIF-1). [] WIF-1 restoration downregulates nuclear β-catenin and the canonical Wnt cascade, ultimately inducing apoptosis in certain lung cancer cell types. []
Q3: Does Bisdemethoxycurcumin offer any protection against cardiomyocyte apoptosis?
A3: Yes, Bisdemethoxycurcumin demonstrates a protective effect against thapsigargin-induced cardiomyocyte apoptosis in neonatal rats by mediating the phosphatidylinositol 3-kinase/protein kinase B/caspase-9 signaling pathway. [] It helps reduce endoplasmic reticulum stress injury in cardiomyocytes, leading to increased cell survival activity and decreased apoptosis. []
Q4: What is the molecular formula and weight of Bisdemethoxycurcumin?
A4: The molecular formula of Bisdemethoxycurcumin is C21H20O4, and its molecular weight is 336.37 g/mol.
Q5: How does Bisdemethoxycurcumin perform under various conditions?
A5: Bisdemethoxycurcumin demonstrates stability in different buffer solutions, with the order of stability being Bisdemethoxycurcumin ≥ Demethoxycurcumin ≥ Curcumin under the same conditions. [] Interestingly, Demethoxycurcumin seems to have a stabilizing effect on Curcumin. []
Q6: What strategies can improve the bioavailability of Bisdemethoxycurcumin?
A6: Liposomal encapsulation has shown promising results in enhancing the bioavailability and therapeutic efficacy of Bisdemethoxycurcumin. [, ] This approach improves its solubility, stability, and targeted delivery. [, ]
Q7: Are there other delivery systems for Bisdemethoxycurcumin?
A7: Besides liposomes, dripping pills of Bisdemethoxycurcumin have been developed and evaluated for their in vitro dissolution properties. [] This formulation aims to enhance the compound's solubility and absorption. []
Q8: What are the key findings from in vitro studies on Bisdemethoxycurcumin?
A8: In vitro studies have demonstrated that Bisdemethoxycurcumin:
- Inhibits the growth of human pulmonary adenocarcinoma cell line A549. []
- Reduces LPS-induced pro-inflammatory cytokine levels in RAW264.7 cells by suppressing the PI3K/Akt and MAPK pathways. []
- Protects chicken erythrocytes from AAPH-induced oxidative stress by increasing superoxide dismutase (SOD) activity and reducing malondialdehyde (MDA) content. []
- Exhibits anti-angiogenic effects by inhibiting the proliferation and migration of human umbilical vein endothelial cells (HUVECs) and downregulating the expression of vascular endothelial growth factor (VEGF) and intercellular adhesion molecule-1 (ICAM-1). []
Q9: What is the evidence of Bisdemethoxycurcumin's efficacy in animal models?
A9: Studies in animal models have revealed that Bisdemethoxycurcumin:
- Attenuates LPS-induced intestinal damage in broiler chickens. []
- Protects against carbon tetrachloride (CCl4)-induced acute liver injury in mice. []
- Inhibits tumor growth in nude mice bearing human lung adenocarcinoma cell line A549. []
- Enhances immune response against bladder cancer in immunocompetent C56BL/6 mouse models when combined with α-PD-L1 antibody. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.